SB 742457 hydrochloride
Overview
Description
SB 742457 hydrochloride, also known as intepirdine, is a selective antagonist of the serotonin receptor 6 (5-HT6). This compound was initially developed by GlaxoSmithKline for the treatment of Alzheimer’s disease and other forms of dementia. It has shown potential in enhancing cognition, memory, and learning .
Preparation Methods
The synthesis of SB 742457 hydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a suitable leaving group with piperazine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SB 742457 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring or the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB 742457 hydrochloride has been extensively studied for its potential therapeutic applications:
Alzheimer’s Disease: It has shown promise in enhancing cognition and memory in preclinical models and early clinical trials
Dementia with Lewy Bodies: The compound has also been investigated for its potential benefits in treating dementia with Lewy bodies.
Cognitive Enhancement: Beyond its potential therapeutic applications, this compound has been studied for its ability to enhance cognitive functions in various models.
Mechanism of Action
SB 742457 hydrochloride exerts its effects by selectively antagonizing the serotonin receptor 6 (5-HT6). This receptor is primarily found in the central nervous system and is involved in the regulation of cognition, memory, and learning. By blocking this receptor, this compound enhances the release of neurotransmitters like acetylcholine and glutamate, which are crucial for cognitive functions .
Comparison with Similar Compounds
SB 742457 hydrochloride is unique in its high selectivity for the serotonin receptor 6 (5-HT6). Similar compounds include:
WAY-181187: Another selective 5-HT6 receptor antagonist that has shown potential in cognitive enhancement.
SB-271046: A selective 5-HT6 receptor antagonist with similar cognitive-enhancing properties.
Compared to these compounds, this compound has demonstrated a higher selectivity and potency, making it a promising candidate for further development in cognitive enhancement therapies .
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-piperazin-1-ylquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S.ClH/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22;/h1-8,13-14,20H,9-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLWNUQEZNYKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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